molecular formula C19H14ClN3O3 B14927133 N-(2-chlorobenzyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(2-chlorobenzyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B14927133
M. Wt: 367.8 g/mol
InChI Key: ZZEGNSARSUKBGH-UHFFFAOYSA-N
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Description

N~4~-(2-CHLOROBENZYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorobenzyl group, a furyl group, and an isoxazolo[5,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-CHLOROBENZYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Isoxazolo[5,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorobenzyl Group: This step often involves nucleophilic substitution reactions where a chlorobenzyl halide reacts with the intermediate compound.

    Attachment of the Furyl Group: This can be done through cross-coupling reactions, such as Suzuki or Heck reactions, using furyl boronic acids or furyl halides.

    Final Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through amidation reactions using appropriate amines and coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N~4~-(2-CHLOROBENZYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furyl group can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorobenzyl group.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N~4~-(2-CHLOROBENZYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: Its structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe or tool in biological studies to understand various biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of N4-(2-CHLOROBENZYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-CHLOROBENZYL)-1-PIPERAZINYL)-N-(3-(2-FURYL)-2-PROPENYLIDENE)AMINE
  • 2-(4-(2-CHLOROBENZYL)-1-PIPERAZINYL)-N’-((5-ME-2-FURYL)METHYLENE)ACETOHYDRAZIDE

Uniqueness

N~4~-(2-CHLOROBENZYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its isoxazolo[5,4-b]pyridine core, which imparts unique electronic and steric properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C19H14ClN3O3

Molecular Weight

367.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H14ClN3O3/c1-11-17-13(18(24)21-10-12-5-2-3-6-14(12)20)9-15(16-7-4-8-25-16)22-19(17)26-23-11/h2-9H,10H2,1H3,(H,21,24)

InChI Key

ZZEGNSARSUKBGH-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NCC4=CC=CC=C4Cl

Origin of Product

United States

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